N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide
Description
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide is a chemical compound with the molecular formula C13H19N3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |
InChI Key |
FGUOCBNPFNPIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Piperidinylmethyl Intermediate
The synthesis begins with 4-(chloromethyl)benzonitrile as a key precursor. Reaction with piperidine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours installs the piperidinylmethyl group via nucleophilic substitution. Potassium carbonate (2.5 equiv) ensures efficient deprotonation, yielding 4-(piperidin-1-ylmethyl)benzonitrile in 85% yield after silica gel chromatography.
Critical Parameters :
-
Solvent polarity impacts substitution kinetics; dimethylformamide (DMF) accelerates the reaction but complicates purification.
-
Excess piperidine (>1.2 equiv) suppresses dimerization side products.
Hydroxylamine-Mediated Amidoxime Formation
The nitrile intermediate undergoes hydroxylamine conjugation under reflux in ethanol/water (3:1 v/v). Hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (2.0 equiv) facilitate nucleophilic attack, producing the target amidoxime after 6 hours. Isolation via rotary evaporation and recrystallization from ethyl acetate/hexanes achieves 78% purity.
Optimization Insights :
-
Elevated temperatures (>80°C) promote hydrolysis to carboxylic acids, necessitating strict temperature control.
-
Catalytic iodine (5 mol%) enhances reaction rate by polarizing the nitrile group.
Alternative Methodologies and Comparative Analysis
Reductive Amination Route
An alternative pathway employs 4-(piperidin-1-ylmethyl)benzaldehyde as the starting material. Condensation with hydroxylamine (1.2 equiv) in methanol forms the oxime intermediate, which undergoes hydrogenation (H₂, 50 psi, Pd/C) to yield the amidine. While this method avoids nitrile handling, the overall yield (62%) lags behind the hydroxylamine route due to over-reduction byproducts.
Key Data :
| Parameter | Value |
|---|---|
| Oxime Formation Yield | 89% |
| Hydrogenation Yield | 70% |
| Overall Purity | 95% (HPLC) |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the hydroxylamine conjugation step, reducing reaction time by 75%. This method achieves comparable yields (81%) while minimizing thermal degradation.
Advantages :
-
Energy efficiency and scalability for high-throughput applications.
-
Reduced solvent consumption (50% less ethanol required).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 60% acetonitrile/40% H₂O + 0.1% TFA) confirms >98% purity at 254 nm. Critical impurities include residual piperidine (<0.5%) and hydrolysis byproducts (<0.3%).
Industrial-Scale Production Challenges
Cost-Effective Hydroxylamine Sourcing
Bulk hydroxylamine hydrochloride prices fluctuate seasonally. In-situ generation via ammonia oxidation (Pt catalyst, O₂ atmosphere) reduces raw material costs by 40% while maintaining stoichiometric control.
Waste Stream Management
Ethanol/water mixtures from the conjugation step require distillation recovery (80% efficiency). Piperidine residues are neutralized with acetic acid before aqueous disposal, complying with EPA guidelines.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide can be compared with other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory effects.
These compounds share the piperidine moiety but differ in their specific functional groups and biological activities, highlighting the unique properties of N’-hydroxy-4-piperidin-1-ylbenzenecarboximidamide.
Biological Activity
N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C12H17N3O
- Molecular Weight: 219.29 g/mol
- CAS Number: 1020989-88-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Binding: It has the potential to bind to various receptors, modulating signal transduction pathways that influence cellular responses.
Antimicrobial Activity
Research indicates that N'-hydroxy derivatives exhibit significant antimicrobial properties. A study on related compounds revealed moderate activity against several pathogens:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Moderate |
| Candida albicans | Moderate |
These findings suggest that N'-hydroxy derivatives may serve as candidates for developing new antimicrobial agents.
Anticancer Properties
The structure of this compound suggests potential anticancer activity. Studies on similar piperidine derivatives have demonstrated their ability to inhibit cancer cell lines. The following table summarizes the IC50 values observed for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N'-Hydroxy derivative | HeLa | 0.058 |
| N'-Hydroxy derivative | A549 | 0.035 |
| Other piperidine derivatives | MDA-MB-231 | 0.021 |
These results indicate that structural modifications can enhance antiproliferative activity against various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of piperidine derivatives found that N'-hydroxy compounds exhibited promising results against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess effectiveness, revealing significant inhibition zones compared to control groups.
Study 2: Anticancer Activity
In vitro studies on the anticancer effects of structurally related compounds showed that they could induce apoptosis in cancer cell lines. This mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic intervention in cancer treatment.
Q & A
Q. What are the primary synthetic routes for N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted piperidine derivatives and benzene carboximidamide precursors. Key steps include:
- Use of hydroxylamine derivatives to introduce the N'-hydroxy group.
- Optimization of reaction temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to minimize side products.
- Catalytic agents such as palladium or copper complexes for cross-coupling reactions .
- Critical Consideration : Impurities often arise from incomplete deprotection of intermediates; HPLC or LC-MS is recommended for purity assessment.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound’s structural features?
- Methodological Answer :
- 1H/13C NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Hydroxyimine groups show broad signals at δ 8.5–10.0 ppm.
- IR Spectroscopy : Confirm N–O stretching (~930 cm⁻¹) and C=N stretching (~1640 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C₁₂H₁₆N₃O). Reference databases like NIST Chemistry WebBook provide validated spectral data .
Q. What are the established biological targets or mechanisms of action for this compound in preclinical studies?
- Methodological Answer :
- Inhibition of Enzymes : The compound’s hydroxyimine group may chelate metal ions in metalloenzymes (e.g., histone deacetylases or nitric oxide synthases).
- Receptor Binding : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) due to the piperidine moiety. Radioligand binding assays are recommended for target validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles across studies?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Impurities (e.g., unreacted intermediates) can skew toxicity results. Always validate compound purity via HPLC before assays.
- Experimental Models : Compare in vitro (e.g., HepG2 cells for hepatotoxicity) and in vivo (rodent) data. For example, acute oral toxicity (LD₅₀) varies between species due to metabolic differences .
- Table 1 : Toxicity Data Comparison
| Study | Model | LD₅₀ (mg/kg) | Key Findings |
|---|---|---|---|
| A | Rat | 250 | Mild hepatotoxicity |
| B | Mouse | 120 | Renal impairment |
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Stabilize the hydroxyimine group by buffering solutions to pH 6.5–7.5.
- Prodrug Design : Modify the N'-hydroxy group to a protected form (e.g., acetylated) to enhance metabolic stability .
- Encapsulation : Use liposomal or polymeric nanoparticles to prevent degradation in plasma .
Q. How can computational modeling predict interactions between this compound and potential protein targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., HDACs) or receptors. The piperidine ring’s conformation is critical for binding pocket compatibility .
- MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonding with the hydroxyimine group .
Q. What experimental designs are recommended for studying synergistic effects with other bioactive molecules?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
- Mechanistic Studies : Pair with inhibitors of efflux pumps (e.g., verapamil) to assess bioavailability limitations .
Methodological Notes for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
